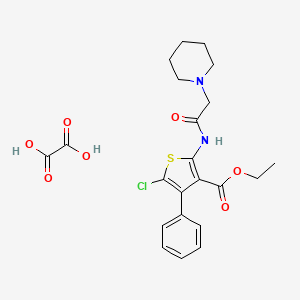
5-(alilamino)-4-cloro-2-(4-metilfenil)-3(2H)-piridazinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is an organic compound featuring a pyridazinone core
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in the synthesis of more complex molecules due to its reactive nature.
Biology
Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Under investigation as a potential pharmaceutical lead compound for developing new drugs.
Industry
Serves as a precursor in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone generally starts with the chlorination of a methyl-substituted pyridazine derivative. This is followed by an allylation reaction, introducing the allylamine group under specific catalytic conditions to achieve the target compound.
Industrial Production Methods
For industrial-scale production, optimized conditions including temperature, pressure, and catalysts are employed to maximize yield and purity. Continuous flow synthesis methods are also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is versatile in terms of reactivity:
Oxidation: : Can be oxidized using agents like hydrogen peroxide.
Reduction: : Can undergo reduction, typically using hydride donors like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, for instance, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminum hydride in an inert atmosphere.
Substitution: : Various nucleophiles such as amines or thiols.
Major Products Formed
The products of these reactions depend on the reagents used but often include hydroxylated, reduced, or substituted derivatives of the original compound.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with biological molecules. It targets specific enzymes or receptors, interfering with their normal function and thereby exerting biological activity. Its exact pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Unique Features
Compared to other pyridazinone derivatives, 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is distinguished by the presence of the allylamine group and its specific substitution pattern.
Similar Compounds
5-amino-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone: : Lacks the allylamine group.
5-(allylamino)-4-chloro-2-phenyl-3(2H)-pyridazinone: : Similar structure but without the methyl group on the phenyl ring.
So, that's the lowdown on 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone! Fascinating compound with diverse applications and rich chemistry.
Propiedades
IUPAC Name |
4-chloro-2-(4-methylphenyl)-5-(prop-2-enylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-8-16-12-9-17-18(14(19)13(12)15)11-6-4-10(2)5-7-11/h3-7,9,16H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFLMXFLQCQDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)
![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)



![ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate](/img/structure/B2543472.png)

![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)

![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2543476.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B2543477.png)

![3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2543486.png)
![13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2543488.png)
